
Fluo-4
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Overview
Description
Fluo-4 (potassium salt) is a green-fluorescent calcium indicator used to measure calcium ion concentrations inside living cells. It is an analog of Fluo-3, with two chlorine substituents replaced by fluorines, resulting in increased fluorescence excitation at 488 nm and consequently higher fluorescence signal levels . This compound is widely used in biological research for high-throughput screening of receptor ligands and calcium-permeable ion channels .
Preparation Methods
Fluo-4 (potassium salt) is synthesized by modifying Fluo-3. The synthetic route involves replacing the chlorine substituents in Fluo-3 with fluorines. This modification enhances the fluorescence properties of the compound . Industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Calcium Binding and Fluorescence Activation
Fluo-4 operates via a photoinduced electron transfer (PeT) mechanism:
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Unbound state : The BAPTA core quenches the fluorescein fluorophore through PeT, yielding minimal fluorescence.
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Ca²⁺ binding : Coordination of Ca²⁺ to BAPTA (Kd = 345 nM ) reduces PeT efficiency, resulting in a >100-fold fluorescence increase .
Key parameters :
Property | Value |
---|---|
Excitation/Emission | 495 nm / 528 nm |
Dynamic range (ΔF) | 100 nM – 1 μM |
Brightness (vs. Fluo-3) | ~200% higher |
Esterase-Mediated Activation in Live Cells
This compound AM undergoes hydrolysis by intracellular esterases to release active this compound:
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Cell entry : Lipophilic AM esters diffuse across membranes.
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Hydrolysis : Cytoplasmic esterases cleave AM esters, generating the Ca²⁺-sensitive, membrane-impermeable form.
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Retention : Organic-anion transporters may expel this compound; inhibitors like probenecid or alternatives (e.g., Cal-520 AM) mitigate leakage .
Thiol-Reactive Derivatives
This compound iodoacetamide reacts with sulfhydryl (–SH) groups to form stable thioether bonds :
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Reaction : R–SH + Iodoacetamide → R–S–CH₂–CONH₂ + HI
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Applications : Conjugation to proteins, peptides, or thiol-modified biomolecules for targeted Ca²⁺ sensing .
Environmental Influences on Reactivity
This compound’s fluorescence and Ca²⁺ affinity are modulated by physicochemical conditions:
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Pressure : Fluorescence intensity decreases by 31% per 100 MPa; dissociation constant (Kd) shifts due to reaction volume changes (ΔV = -17.8 mL·mol⁻¹) .
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pH/Ionic strength : Performance optimized at physiological pH (7.2–7.4) and ionic strength .
Comparative Performance in Assays
This compound outperforms earlier indicators in high-throughput screens:
Assay Metric | This compound NW | Calcium 3 |
---|---|---|
HEK 293 ΔF (RFU) | 37,138 | 31,800 |
Jurkat Z′-factor | 0.842 | 0.694 |
Data from carbachol-stimulated Ca²⁺ responses . |
This compound’s chemical design and reactivity make it indispensable for live-cell Ca²⁺ imaging, flow cytometry, and drug discovery. Its derivatization potential and environmental sensitivity underscore its versatility in diverse experimental contexts .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Fluo-4 is a derivative of Fluo-3, featuring enhanced fluorescence and cell permeability. The operational mechanism involves:
- Cellular Uptake : this compound is delivered into cells as an acetoxymethyl (AM) ester, allowing it to traverse cell membranes easily.
- Hydrolysis : Inside the cell, esterases cleave the AM groups, yielding the charged form of this compound, which is retained within the cell.
- Calcium Binding : The fluorescent form binds to Ca²⁺ ions, resulting in increased fluorescence intensity proportional to the concentration of intracellular Ca²⁺.
- Measurement : Fluorescence is quantified using techniques such as fluorescence microscopy and flow cytometry .
Key Applications
This compound has found extensive use in various research domains:
Cell Signaling Pathways
This compound is instrumental in studying calcium signaling pathways, which are crucial for numerous cellular processes such as muscle contraction and neuronal activity. Researchers utilize this compound to monitor changes in intracellular calcium levels in response to stimuli .
Neuroscience
In neuroscience, this compound aids in understanding synaptic transmission and neuronal excitability by visualizing calcium influx during action potentials. For instance, studies have shown that this compound can effectively report changes in calcium levels during neurotransmitter release .
Muscle Physiology
This compound is used to investigate calcium's role in muscle contraction mechanisms. It allows for real-time monitoring of calcium dynamics during muscle fiber stimulation, providing insights into excitation-contraction coupling .
Pharmacological Studies
This compound serves as a valuable tool for assessing drug effects on calcium homeostasis. By measuring alterations in intracellular calcium levels upon drug treatment, researchers can evaluate the pharmacodynamics of various compounds .
Case Study 1: Calcium Dynamics in Neuronal Cells
A study utilized this compound to monitor calcium influx in cultured neurons upon stimulation with glutamate. The results demonstrated a significant increase in fluorescence intensity, correlating with elevated intracellular calcium levels, thus confirming the role of glutamate receptors in calcium signaling.
Case Study 2: Muscle Fiber Calcium Measurements
In experiments with isolated muscle fibers from mice, this compound was employed to track calcium changes during electrical stimulation. The findings revealed rapid increases in fluorescence indicative of calcium release from the sarcoplasmic reticulum, confirming its involvement in muscle contraction mechanisms.
Data Table: Comparative Fluorescence Characteristics
Indicator | Kd (Ca²⁺) | Emission Wavelength (nm) | Advantages |
---|---|---|---|
Fluo-3 | 345 nM | 520 | Established indicator |
This compound | 345 nM | 520 | Higher brightness and lower toxicity |
Mag-Fluo-4 | 22 μM | 520 | Suitable for endoplasmic reticulum studies |
Mechanism of Action
Fluo-4 (potassium salt) exerts its effects by binding to calcium ions. The binding of calcium ions to this compound induces a conformational change in the molecule, resulting in a significant increase in fluorescence intensity . This fluorescence change allows researchers to monitor calcium ion concentrations in real-time. The molecular targets involved in this process are the calcium ions themselves, and the pathways include calcium signaling pathways that regulate various cellular functions .
Comparison with Similar Compounds
Fluo-4 (potassium salt) is similar to other calcium indicators such as Fluo-3, Fluo-8, and Cal-520. it has unique properties that make it stand out:
Fluo-3: This compound is an improved version of Fluo-3, with higher fluorescence excitation and signal levels
Fluo-8: Fluo-8 has a higher calcium binding affinity but this compound is more photostable.
These unique properties make this compound (potassium salt) a preferred choice for many researchers in various fields.
Q & A
Basic Research Questions
Q. How can researchers optimize Fluo-4 loading protocols for primary neuronal cultures?
Methodological Answer: this compound loading efficiency depends on variables like dye concentration (1–5 µM), incubation time (30–60 minutes), and temperature (room temperature vs. 37°C). Use Pluronic F-127 (0.02–0.04%) to enhance AM ester solubility in hydrophobic cell membranes. Pre-wash cells with HEPES-buffered saline to minimize extracellular dye retention. Validate loading via fluorescence microscopy, ensuring signal intensity correlates with calcium transients induced by KCl depolarization. Adjust protocols for cell type-specific permeability; neurons may require shorter incubation times to avoid cytotoxicity .
Q. What are common artifacts in this compound imaging, and how can they be mitigated?
Methodological Answer: Key artifacts include:
- Photobleaching : Minimize laser exposure using low-intensity illumination and rapid acquisition settings.
- Dye Leakage : Use probenecid (1–2 mM) to inhibit organic anion transporters in live-cell assays.
- Compartmentalization : Confirm cytosolic localization via co-staining with organelle-specific markers (e.g., MitoTracker for mitochondria).
- Autofluorescence : Perform control experiments without this compound to subtract background signals. Calibrate using calcium ionophores (e.g., ionomycin) to establish dynamic range .
Advanced Research Questions
Q. How should a study using this compound be designed to assess calcium signaling dynamics under pharmacological perturbation?
Methodological Answer: Apply the PICOT framework to structure the research question:
- Population : Specific cell type (e.g., HEK-293 cells expressing GPCRs).
- Intervention : Pharmacological agents (e.g., ATP or thapsigargin).
- Comparison : Baseline calcium levels vs. post-stimulation responses.
- Outcome : Quantified fluorescence intensity changes (ΔF/F₀).
- Time : Real-time imaging over 5–10 minutes.
Include controls:
- Negative : Cells treated with calcium-free buffer + EGTA.
- Positive : Cells exposed to ionomycin for maximal calcium release.
Use ratiometric dyes (e.g., Fura-2) alongside this compound for cross-validation. Analyze data with software like ImageJ or FLIM to resolve kinetic parameters (e.g., rise time, decay constant) .
Q. How can contradictions in calcium transient data obtained with this compound across cell types be resolved?
Methodological Answer: Contradictions often arise from:
- Cell-Specific Factors : Endogenous calcium buffering (e.g., calbindin in neurons) or expression of calcium pumps.
- Dye Saturation : Avoid concentrations >5 µM; perform in vitro calibration curves.
- Instrumentation Variability : Standardize microscope settings (e.g., PMT voltage, sampling rate) across experiments.
Analytical Steps :
Normalize data to cell volume using morphological markers.
Apply statistical models (ANOVA with post-hoc tests) to compare cell-type responses.
Use mechanistic modeling (e.g., Hill equation) to quantify EC₅₀ differences.
Reference conflicting datasets in a table:
Cell Type | This compound EC₅₀ (nM) | Observed ΔF/F₀ | Potential Confounder |
---|---|---|---|
Neurons | 320 ± 40 | 2.1 ± 0.3 | High calbindin |
HEK-293 | 180 ± 20 | 4.7 ± 0.5 | Low endogenous buffers |
Resolve discrepancies by repeating experiments with calcium chelators (BAPTA-AM) or CRISPR-edited cell lines lacking buffering proteins .
Q. What advanced techniques complement this compound for spatiotemporal calcium imaging in 3D models?
Methodological Answer: Combine this compound with:
- Two-Photon Microscopy : Enables deep-tissue imaging in organoids or slice preparations.
- GECIs (Genetically Encoded Calcium Indicators) : e.g., GCaMP6f for cell-specific targeting.
- Microfluidics : Apply localized stimuli to subcellular regions (e.g., dendritic vs. somatic calcium waves).
Data Integration :
Use MATLAB or Python to align this compound signals with electrophysiological recordings (patch-clamp). Publish raw datasets in repositories like Zenodo to facilitate reproducibility .
Q. How can researchers address ethical and statistical rigor in this compound studies involving human-derived cells?
Methodological Answer:
- Ethical Compliance : Obtain IRB approval for primary human cells; anonymize donor data.
- Statistical Power : Predefine sample size using G*Power (α=0.05, β=0.8) based on pilot data.
- Blinding : Mask experimenters to treatment groups during data acquisition and analysis.
- Reproducibility : Share protocols on platforms like protocols.io , including dye lot numbers and instrument calibration dates .
Properties
Molecular Formula |
C36H30F2N2O13 |
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Molecular Weight |
736.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid |
InChI |
InChI=1S/C36H30F2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50) |
InChI Key |
OUVXYXNWSVIOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F)N(CC(=O)O)CC(=O)O |
Synonyms |
Fluo 4 Fluo-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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